The synthesis of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] primarily employs solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The cyclic structure is achieved through cyclization, which can be facilitated by specific coupling reagents and conditions.
In industrial settings, the production follows similar principles but on a larger scale, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure product purity and yield.
The molecular formula for CID 78069980 is , with a molecular weight of 574.6 g/mol. The compound's structure can be represented in various formats:
InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
These representations provide insights into its structural characteristics and potential interactions with biological systems .
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. Reaction conditions generally require controlled temperatures and pH levels to achieve desired outcomes.
The mechanism of action for cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] involves its interaction with biological receptors or enzymes. The cyclic structure enhances its stability and bioactivity compared to linear peptides. It may mimic natural ligands in signaling pathways or act as an antagonist or agonist depending on the target receptor. Detailed studies are necessary to elucidate specific pathways involved in its biological effects.
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] exhibits typical physical properties associated with peptides:
Chemical properties include:
Relevant data regarding its stability and reactivity are crucial for understanding its applications in scientific research
Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] has several scientific applications:
The versatility of this compound makes it valuable in both research settings and potential therapeutic applications .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7